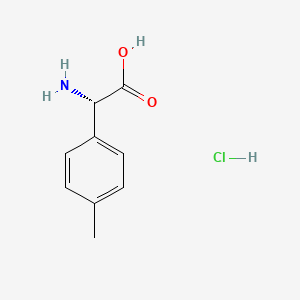

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, also known as S-ATPA, is a chiral amino acid derivative with a hydrochloride salt. It has been used in a variety of scientific applications, including enzyme-catalyzed reactions, peptide synthesis, and drug development. This article will discuss the synthesis of S-ATPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Chemical Transformations

Asymmetric Synthesis of Cyclopentenones

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride has been used in the asymmetric synthesis of cyclopentenones. This process involves the treatment of optically active chlorovinyl p-tolyl sulfoxides with cyanomethyllithium, leading to the formation of enantiomerically pure cyclopentenones (Satoh, Yoshida, & Ota, 2001); (Satoh, Yoshida, Takahashi, & Ota, 2003).

Synthesis of Fluorescent Amino Acids

This compound is used in synthesizing fluorescent amino acids, such as the racemic form of (7-hydroxycoumarin-4-yl)ethylglycine, a versatile fluorescent probe in proteins (Braun & Dittrich, 2010).

Biochemical and Pharmaceutical Applications

Antioxidant and Enzyme Inhibitory Studies

The compound has been studied for its role in creating Schiff base ligands that show significant antioxidant properties and inhibitory activities against xanthine oxidase, an enzyme associated with hyperuricemia (Ikram et al., 2015).

Corrosion Inhibition

Amino acids including derivatives of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride have been investigated for their corrosion inhibitive performance, particularly in protecting metals from acid corrosion (Kaya, Tüzün, Kaya, & Obot, 2016).

Peptide Nucleic Acid (PNA) Synthesis

This compound is involved in the synthesis of PNA monomers, which are crucial for the solid-phase synthesis of peptide nucleic acids, a DNA mimic (Wojciechowski & Hudson, 2008).

Deamidation of Proteins

Acetic acid, a related compound, is used for deamidating proteins such as wheat gluten, which affects its functional and nutritional properties (Liao et al., 2010).

Propiedades

IUPAC Name |

(2S)-2-amino-2-(4-methylphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBTUEDUVFCRJC-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)

![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)

![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)